benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
Benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate is a complex organic compound characterized by a pyrrolidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the use of pyrrolidine derivatives as starting materials, which undergo various functional group transformations to introduce the hydroxypropyl and benzyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development and biochemical research .
Industry
In the industrial sector, the compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and substituents .
Uniqueness
What sets benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
benzyl (3R)-3-hydroxy-4-[2-hydroxypropyl(methyl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-12(19)8-17(2)14-9-18(10-15(14)20)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14-15,19-20H,8-11H2,1-2H3/t12?,14?,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOSDEPMVJSQHS-PESDSKBTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1CN(CC1O)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C)C1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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